

4-Phenylbutyric Acid-d2 (4-PBA-d2): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4-Phenylbutyric acid-d2

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical characteristics of **4-Phenylbutyric Acid-d2** (4-PBA-d2), a deuterated analog of the well-studied pharmacological agent 4-Phenylbutyric Acid (4-PBA). This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are utilizing 4-PBA-d2 as a stable isotope-labeled internal standard or tracer in various experimental settings.

Introduction

4-Phenylbutyric acid-d2 (4-PBA-d2) is a synthetic, deuterated form of 4-phenylbutyric acid.[1] 4-PBA is a low molecular weight fatty acid that has been investigated for its therapeutic potential in a range of conditions, including urea cycle disorders, sickle cell disease, and various cancers.[2] It is known to act as a histone deacetylase (HDAC) inhibitor and a chemical chaperone that can alleviate endoplasmic reticulum (ER) stress.[1][3] The introduction of deuterium atoms into the 4-PBA molecule creates a stable, heavier isotope that can be readily distinguished from its endogenous, non-deuterated counterpart by mass spectrometry. This property makes 4-PBA-d2 an invaluable tool for pharmacokinetic studies, metabolic profiling, and as an internal standard in quantitative bioanalysis.[1]

Physical and Chemical Characteristics

While specific experimental data for 4-PBA-d2 is not extensively published, its physical and chemical properties are expected to be very similar to those of 4-PBA, with the primary difference being its molecular weight. The following tables summarize the known properties of 4-PBA, which can be used as a close approximation for 4-PBA-d2.

Table 1: General and Physical Properties

Property	Value	Reference(s)
IUPAC Name	4-phenylbutanoic-2,2-d2 acid	Inferred
Synonyms	4-PBA-d2, Benzenebutyric acid-d2	[1]
CAS Number	461391-24-2	[1]
Molecular Formula	C ₁₀ H ₁₀ D ₂ O ₂	Inferred
Molecular Weight	166.22 g/mol	Inferred
Appearance	White to off-white crystalline powder	[2]
Melting Point	49-51 °C	[4]
Boiling Point	165 °C at 10 mmHg	[4]
Solubility	Slightly soluble in chloroform and methanol. Water solubility is 5.3 g/L at 40 °C.	[2]

Table 2: Chemical and Spectroscopic Data of 4-PBA (for reference)

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₁₂ O ₂	[2]
Molecular Weight	164.20 g/mol	[2]
InChI Key	OBKXEAXTFZPCHS- UHFFFAOYSA-N	Inferred
SMILES	O=C(O)C([2H]) ([2H])CCC1=CC=CC=C1	Inferred
¹ H NMR Spectrum	Data available for 4-PBA	[5]
¹³ C NMR Spectrum	Data available for 4-PBA	Inferred
Mass Spectrum	Data available for 4-PBA	Inferred

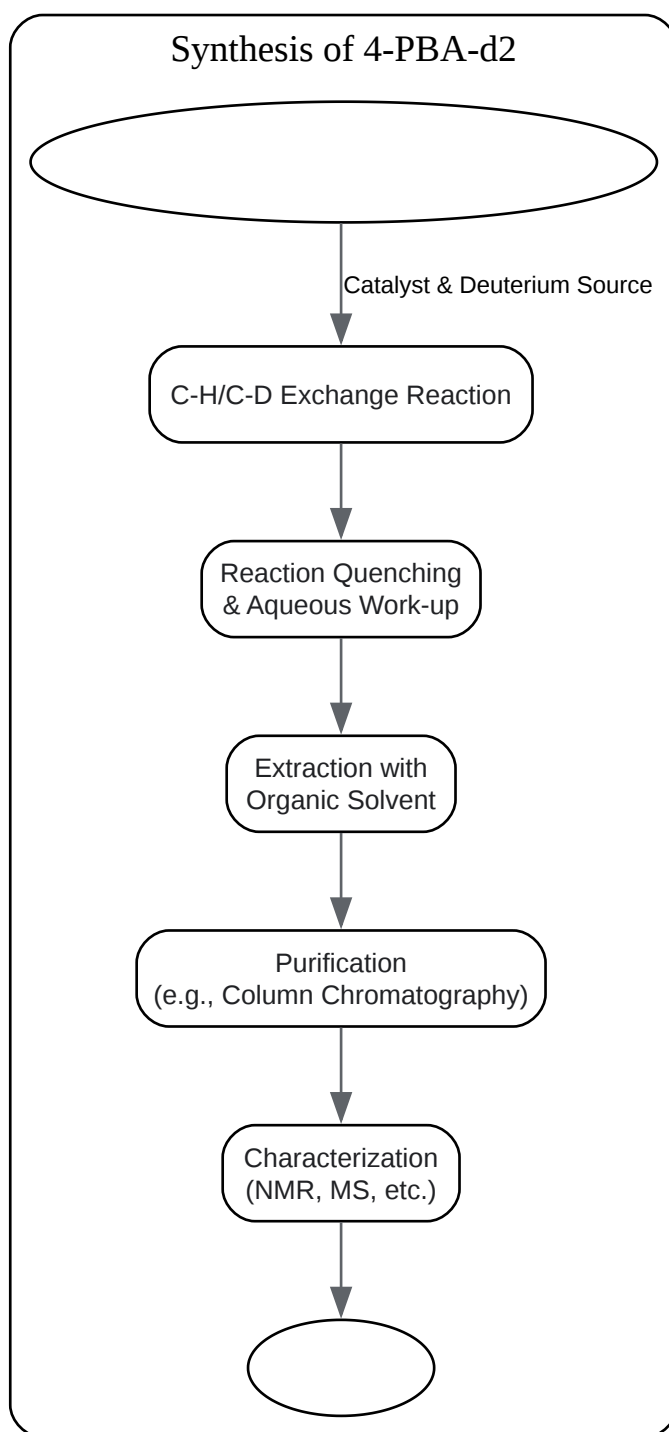
Experimental Protocols

Synthesis of 4-PBA-d2

A specific, detailed synthesis protocol for 4-PBA-d2 is not readily available in the public domain. However, a plausible synthetic route can be inferred from the known synthesis of 4-PBA and general methods for deuterium labeling. A common method for the synthesis of 4-PBA involves the reaction of benzene with γ -butyrolactone in the presence of a Lewis acid catalyst, such as aluminum chloride, followed by neutralization.[6]

A potential strategy for the synthesis of 4-PBA-d2 would involve the use of a deuterated starting material or a C-H/C-D exchange reaction on a suitable precursor. For example, a deuteration reaction on 4-phenylbutyric acid or a precursor could be achieved using a catalyst like palladium on carbon (Pd/C) in the presence of a deuterium source such as D₂O and a deuteride donor like NaBD₄.

General Experimental Workflow for Synthesis:



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A general workflow for the synthesis and purification of 4-PBA-d2.

Analytical Methodology

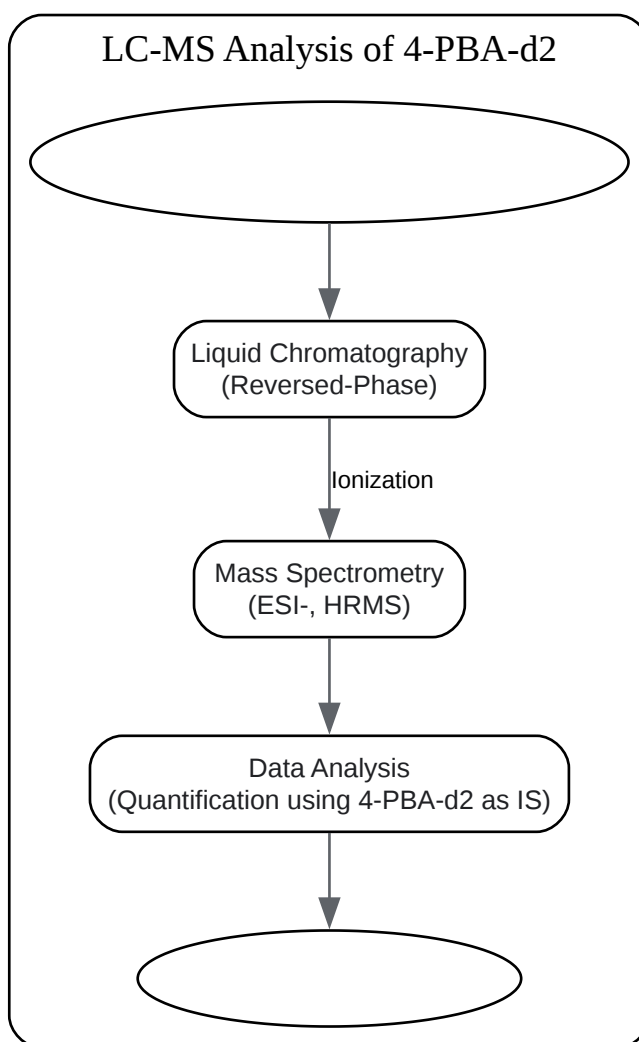
The quantification of 4-PBA-d2, particularly when used as an internal standard for 4-PBA analysis, is typically performed using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for 4-PBA Quantification:

A published method for the quantification of 4-PBA in cell culture media can be adapted for the analysis of 4-PBA-d2.

- Chromatography:
 - Column: A suitable reversed-phase column, such as a C18 or PFP (pentafluorophenyl) column.
 - Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
- Mass Spectrometry:
 - Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.
 - Detection: High-resolution mass spectrometry (e.g., Orbitrap or TOF) allows for the accurate mass measurement and differentiation of 4-PBA and 4-PBA-d2. Selected Ion Monitoring (SIM) can be employed for enhanced sensitivity and specificity.

Experimental Workflow for LC-MS Analysis:



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Workflow for the quantitative analysis of 4-PBA using 4-PBA-d2 as an internal standard.

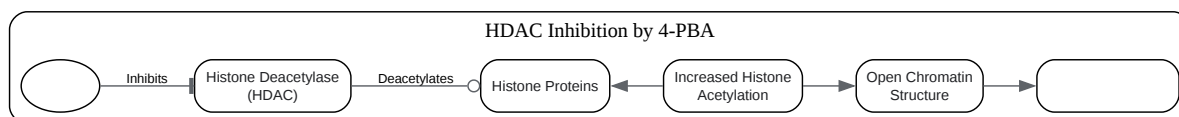
Mechanism of Action and Signaling Pathways of 4-PBA

As a deuterated analog, 4-PBA-d2 is expected to have the same biological mechanisms of action as 4-PBA. Its utility lies in tracing these pathways without altering the biological response.

Histone Deacetylase (HDAC) Inhibition

4-PBA is a known inhibitor of histone deacetylases (HDACs).[3] By inhibiting HDACs, 4-PBA promotes the acetylation of histone proteins, leading to a more open chromatin structure and the transcriptional activation of certain genes. This mechanism is believed to contribute to its anti-cancer and gene-regulating effects.[7]

Signaling Pathway of HDAC Inhibition by 4-PBA:



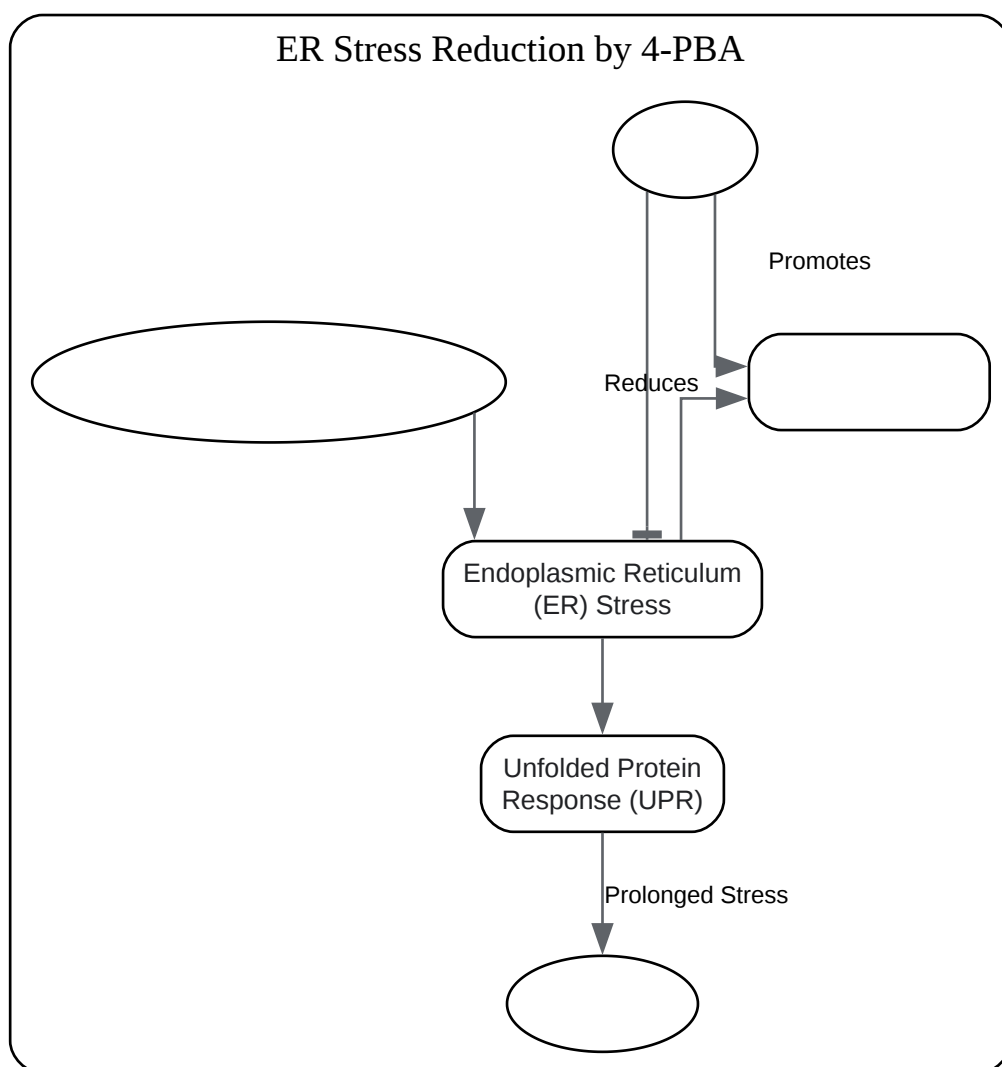
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Mechanism of 4-PBA as a histone deacetylase inhibitor.

Chemical Chaperone and ER Stress Reduction

4-PBA acts as a chemical chaperone, facilitating the proper folding of proteins and reducing the accumulation of misfolded proteins in the endoplasmic reticulum (ER).[8] This alleviates ER stress and inhibits the unfolded protein response (UPR), a signaling pathway that can lead to apoptosis if ER stress is prolonged.[8]

Signaling Pathway of ER Stress Reduction by 4-PBA:



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Role of 4-PBA in alleviating endoplasmic reticulum stress.

Conclusion

4-PBA-d2 is a critical tool for researchers studying the pharmacokinetics, metabolism, and mechanism of action of 4-phenylbutyric acid. While its physical and chemical properties are largely extrapolated from its non-deuterated counterpart, its utility as a stable isotope-labeled standard is well-established. This guide provides a foundational understanding of 4-PBA-d2, summarizing its key characteristics and the biological pathways it helps to elucidate. As research progresses, a more detailed characterization of 4-PBA-d2 will further enhance its application in the scientific community.

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